ent-16beta,17-Isopropylidenedioxykaurane
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Overview
Description
ent-16beta,17-Isopropylidenedioxykaurane: is a natural product with the molecular formula C23H38O2 and a molecular weight of 346.6 g/mol It is a diterpenoid compound, which is a class of chemical compounds composed of four isoprene units and often found in plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-16beta,17-Isopropylidenedioxykaurane typically involves the use of natural sources, such as the herbs of Siegesbeckia orientalis . The compound can be extracted and purified using standard organic chemistry techniques, including solvent extraction, chromatography, and crystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale extraction from natural sources followed by purification processes to achieve the desired purity levels for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: ent-16beta,17-Isopropylidenedioxykaurane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to introduce different functional groups into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: ent-16beta,17-Isopropylidenedioxykaurane is used as a reference standard in pharmaceutical testing and research . Its unique structure makes it a valuable compound for studying diterpenoid chemistry and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties . Researchers investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: The compound’s potential medicinal properties are of significant interest. Studies focus on its ability to modulate biological targets and pathways, making it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various applications, including the synthesis of novel compounds and materials.
Mechanism of Action
The mechanism of action of ent-16beta,17-Isopropylidenedioxykaurane involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
ent-Kaurane: Another diterpenoid with a similar core structure but different functional groups.
ent-16beta,17-Dihydroxykaurane: A hydroxylated derivative of ent-16beta,17-Isopropylidenedioxykaurane.
ent-16beta,17-Epoxykaurane: An epoxidized derivative with an oxygen bridge in its structure.
Uniqueness: this compound is unique due to its isopropylidenedioxy functional group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for studying diterpenoid chemistry, exploring biological activities, and developing new materials and therapeutic agents. Continued research on this compound will likely uncover new applications and insights into its mechanisms of action.
Properties
IUPAC Name |
(1'S,4R,4'R,9'R,10'R,13'R)-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-19(2)10-6-11-21(5)17(19)9-12-22-13-16(7-8-18(21)22)23(14-22)15-24-20(3,4)25-23/h16-18H,6-15H2,1-5H3/t16-,17-,18+,21-,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJYVQFJGWLPQH-NXKRBXPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C5(C4)COC(O5)(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@]5(C4)COC(O5)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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